molecular formula C15H23NO2 B3978087 N-butyl-N-ethyl-2-phenoxypropanamide

N-butyl-N-ethyl-2-phenoxypropanamide

Cat. No.: B3978087
M. Wt: 249.35 g/mol
InChI Key: BPNXTEXRSNIOIG-UHFFFAOYSA-N
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Description

N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) is a fluorinated acetamide derivative synthesized via two distinct methods. Method B involves reacting bromoacetyl bromide with n-butylamine in the presence of triethylamine, while Method C employs 1-(3-fluoro-4-hydroxyphenyl)butan-1-one, K₂CO₃, KI, and 2-bromo-N-n-butylacetamide. The compound exhibits a retention factor (Rf) of 0.32 in thin-layer chromatography, an 82% yield, a melting point of 75°C, and forms a white crystalline solid. Structural confirmation was achieved through ¹H-NMR and ¹³C-NMR analyses, which verified the presence of a butyryl group, fluorine substitution, and the acetamide backbone .

Properties

IUPAC Name

N-butyl-N-ethyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-6-12-16(5-2)15(17)13(3)18-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNXTEXRSNIOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2-phenoxypropanamide can be achieved through the amidation of 2-phenoxypropanoic acid with N-butyl-N-ethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of microreactors can improve the control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve the use of biocatalysts, such as lipases, to promote the amidation reaction under milder conditions, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-phenoxypropanoic acid and N-butyl-N-ethylamine.

    Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Hydrolysis: 2-phenoxypropanoic acid and N-butyl-N-ethylamine.

    Oxidation: Phenolic derivatives of this compound.

    Substitution: Substituted phenoxypropanamide derivatives.

Scientific Research Applications

N-butyl-N-ethyl-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-phenoxypropanamide involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate for amide-hydrolyzing enzymes, leading to the cleavage of the amide bond. The phenoxy group may also interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table compares Compound 30 with two analogous derivatives, 2-(4-butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) and methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32), based on synthesis routes, yields, physical properties, and stereochemical features.

Property Compound 30 Compound 31 Compound 32
Core Structure N-butyl acetamide N-(1-hydroxy-2-methylpropan-2-yl) acetamide Methyl isoleucine ester-linked acetamide
Synthesis (Method B) Bromoacetyl bromide + n-butylamine Bromoacetyl bromide + 2-amino-2-methyl-1-propanol Bromoacetyl bromide + isoleucine methyl ester
Synthesis (Method C) 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one + 2-bromo-N-n-butylacetamide 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one + 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one + methyl-2-(2-bromoacetamido)-3-methyl-pentanoate
Yield 82% 54% 51%
Rf Value 0.32 0.28 0.65
Melting Point 75°C 84°C 74°C
Optical Activity Not reported Not reported [α]²²_D = +61.1 (CHCl₃, c = 0.1)
Key Functional Groups Fluorophenoxy, butyryl, n-butyl Fluorophenoxy, butyryl, hydroxyl, branched alkyl Fluorophenoxy, butyryl, methyl ester, chiral isoleucine

Key Observations:

Synthetic Efficiency: Compound 30 achieved the highest yield (82%), likely due to the simplicity of the n-butylamine nucleophile in Method B. In contrast, Compounds 31 and 32, which incorporate hydroxyl or sterically hindered amino alcohol groups, showed reduced yields (54% and 51%, respectively) .

Polarity Differences : The Rf values correlate with molecular polarity. Compound 32, with a methyl ester and branched chain, has the highest Rf (0.65), indicating lower polarity, while Compound 31’s hydroxyl group contributes to its lower Rf (0.28) .

Stereochemistry : Only Compound 32 displays measurable optical activity, attributed to the chiral isoleucine methyl ester moiety .

Structural and Functional Implications

  • Compound 30 : The n-butyl chain enhances lipophilicity, making it suitable for membrane permeability studies.
  • Compound 31 : The hydroxyl group introduces hydrogen-bonding capacity, which may influence solubility and biological target interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-N-ethyl-2-phenoxypropanamide
Reactant of Route 2
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N-butyl-N-ethyl-2-phenoxypropanamide

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